N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
CAS No.: 898456-52-5
Cat. No.: VC5040742
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898456-52-5 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.46 |
| IUPAC Name | N-cyclohexyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
| Standard InChI | InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26) |
| Standard InChI Key | RVPAHYOMBJGPRU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Introduction
N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound that combines structural features of indole, pyran, and acetamide moieties. Such compounds are often designed for their potential biological activities, including anticancer, anti-inflammatory, or antimicrobial properties. The compound’s unique structure suggests applications in medicinal chemistry, particularly in drug discovery and molecular docking studies.
Synthesis
The synthesis of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide likely involves:
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Formation of the pyran ring: Through condensation reactions involving aldehydes and active methylene compounds.
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Indole functionalization: Alkylation at the nitrogen atom using an indole derivative.
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Acetamide linkage: Achieved by coupling cyclohexylamine with a carboxylic acid intermediate.
Potential Applications
Compounds with similar frameworks have demonstrated:
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Anticancer activity: Indole derivatives often target specific enzymes like kinases or disrupt DNA replication in cancer cells.
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Antimicrobial properties: Pyran-based compounds exhibit activity against bacterial and fungal pathogens.
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Anti-inflammatory effects: Acetamides are known to inhibit enzymes like cyclooxygenase (COX).
Molecular Docking Studies
Molecular docking simulations can predict how the compound interacts with biological targets such as:
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Enzymes involved in inflammation (e.g., COX or LOX).
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DNA-binding proteins in cancer cells.
Analytical Characterization
To confirm the structure, various techniques are employed:
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NMR Spectroscopy:
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-NMR and -NMR to identify chemical shifts corresponding to the indole, pyran, and acetamide groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups such as amides () and ethers ().
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Table 2: Comparison with Related Compounds
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